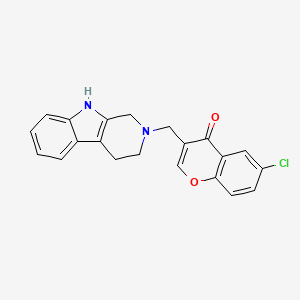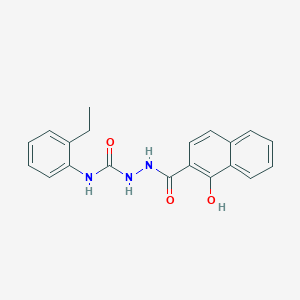
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene, also known as DCMF, is a chemical compound that belongs to the family of chromenes. It is a synthetic compound that has been synthesized using various chemical methods. DCMF has been the focus of scientific research due to its potential application in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene is not fully understood. However, it has been suggested that 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K).
Biochemical and Physiological Effects:
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-microbial properties by inhibiting the growth of various bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in lab experiments include its synthetic availability, relatively low cost, and its potential application in the field of medicine. However, the limitations of using 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are various future directions for the study of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene. One potential direction is the development of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene as a potential anti-cancer drug. Another direction is the study of the mechanism of action of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene to better understand its pharmacological effects. Additionally, the potential application of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in the treatment of bacterial infections should be further explored. The synthesis of analogs of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene with improved pharmacological properties is also an area of future research.
Synthesemethoden
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene can be synthesized using various chemical methods such as the Pechmann reaction, Friedel-Crafts reaction, and the Claisen-Schmidt condensation reaction. The most commonly used method for synthesizing 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene is the Pechmann reaction. This reaction involves the condensation of resorcinol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been extensively studied for its potential applications in the field of medicine. It has been found to possess various pharmacological properties such as anti-inflammatory, anti-tumor, and anti-microbial activities. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has also been studied for its potential application in the treatment of bacterial infections.
Eigenschaften
IUPAC Name |
1-(dichloromethylidene)-3-(4-ethoxyphenyl)-6,7-dimethoxyisochromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O4/c1-4-25-14-7-5-12(6-8-14)16-9-13-10-17(23-2)18(24-3)11-15(13)19(26-16)20(21)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLWFHAJTHDSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=C(Cl)Cl)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

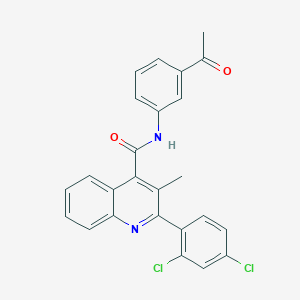
![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
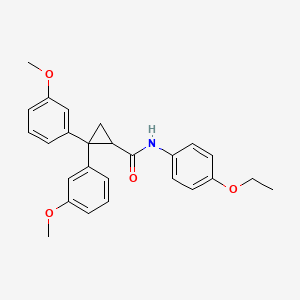
![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)

![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)
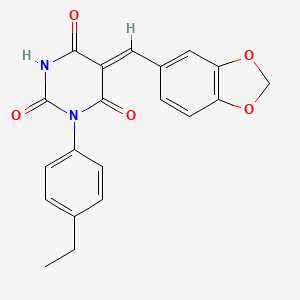
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)
![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)
